(5E)-5-[2-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
The compound “(5E)-5-{[2-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE” is a complex organic molecule that features a thiazolidinone core, a dinitrophenoxy group, and a methoxyphenyl group. Compounds with such structures are often studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the dinitrophenoxy and methoxyphenyl groups. A common synthetic route might include:
Formation of the Thiazolidinone Ring: This can be achieved by reacting an appropriate thiourea with an α-haloketone under basic conditions.
Introduction of the Dinitrophenoxy Group: This step might involve a nucleophilic aromatic substitution reaction where a dinitrophenol reacts with a halogenated intermediate.
Methoxyphenyl Group Addition: This could be introduced via a Friedel-Crafts alkylation or acylation reaction.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: The nitro groups in the dinitrophenoxy moiety can be reduced to amines under appropriate conditions.
Substitution: The methoxy group can be substituted by other nucleophiles in a nucleophilic aromatic substitution reaction.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.
Substitution: Strong nucleophiles like alkoxides or amines.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
Studies might focus on its potential as an antimicrobial or anticancer agent, given the presence of the dinitrophenoxy and thiazolidinone moieties, which are known for their biological activities.
Medicine
Industry
Possible use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action would depend on the specific biological target. Generally, compounds with thiazolidinone cores can inhibit enzymes by binding to their active sites, while dinitrophenoxy groups can interact with cellular membranes or proteins, disrupting their function.
Comparison with Similar Compounds
Similar Compounds
- **(5E)-5-{[2-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- **(5E)-5-{[2-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-METHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE
- **(5E)-5-{[2-(2,4-DINITROPHENOXY)-3-METHOXYPHENYL]METHYLIDENE}-3-ETHYL-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-THIONE
Uniqueness
The unique combination of the dinitrophenoxy and methoxyphenyl groups with the thiazolidinone core in this compound might confer specific biological activities that are not present in similar compounds. This uniqueness can be leveraged in the development of new drugs or materials with tailored properties.
Properties
Molecular Formula |
C19H15N3O7S2 |
---|---|
Molecular Weight |
461.5 g/mol |
IUPAC Name |
(5E)-5-[[2-(2,4-dinitrophenoxy)-3-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15N3O7S2/c1-3-20-18(23)16(31-19(20)30)9-11-5-4-6-15(28-2)17(11)29-14-8-7-12(21(24)25)10-13(14)22(26)27/h4-10H,3H2,1-2H3/b16-9+ |
InChI Key |
LGCMVDLTQWHUBD-CXUHLZMHSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=C(C(=CC=C2)OC)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=C(C(=CC=C2)OC)OC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])SC1=S |
Origin of Product |
United States |
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